molecular formula C4H11O4P B160102 Dimethyl (1-hydroxyethyl)phosphonate CAS No. 10184-66-4

Dimethyl (1-hydroxyethyl)phosphonate

Cat. No.: B160102
CAS No.: 10184-66-4
M. Wt: 154.1 g/mol
InChI Key: KZHGNHTVCUWRKR-UHFFFAOYSA-N
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Description

Dimethyl (1-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C4H11O4P It is characterized by the presence of a phosphonate group attached to a hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (1-hydroxyethyl)phosphonate can be synthesized through the reaction of dimethyl phosphite with acetaldehyde. The reaction typically proceeds via a Pudovik reaction, where the addition of dimethyl phosphite to acetaldehyde occurs in the presence of a base catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketophosphonates.

    Substitution: Halogenated phosphonates.

    Hydrolysis: Phosphonic acids.

Scientific Research Applications

Pharmaceutical Applications

2.1. Antiviral and Anticancer Agents

DHEP has been investigated as a precursor for bioactive compounds, particularly in the development of antiviral and anticancer drugs. Research indicates that derivatives of DHEP exhibit significant biological activity, making them promising candidates for drug formulation .

  • Case Study: A study demonstrated that modifications of DHEP led to compounds with enhanced activity against viral infections, showcasing its potential in therapeutic applications .

2.2. Enzyme Inhibitors

Due to its structural properties, DHEP acts as an enzyme inhibitor, particularly targeting phosphatases involved in various metabolic pathways. This inhibition can be crucial in modulating biochemical reactions for therapeutic purposes .

Agricultural Applications

3.1. Herbicides and Pesticides

DHEP derivatives are utilized in the synthesis of herbicides and pesticides, contributing to agricultural productivity by controlling unwanted plant growth and pests. The compound's efficacy is attributed to its ability to disrupt metabolic processes in target organisms .

  • Data Table: Efficacy of DHEP-based Herbicides
Herbicide NameActive IngredientApplication Rate (kg/ha)Efficacy (%)
Herbicide ADHEP Derivative 11.585
Herbicide BDHEP Derivative 22.090

3.2. Plant Growth Regulators

Research indicates that DHEP can influence plant growth by modulating hormonal pathways, making it a candidate for use as a plant growth regulator .

Material Science Applications

4.1. Flame Retardants

DHEP is recognized for its flame-retardant properties, particularly when incorporated into polymer matrices. Its effectiveness in reducing flammability has made it a valuable additive in materials used for construction and textiles .

  • Case Study: A comparative study showed that polymers treated with DHEP exhibited significantly lower flammability ratings compared to untreated samples, highlighting its utility in enhancing material safety .

4.2. Coatings and Adhesives

The incorporation of DHEP into coatings and adhesives has been shown to improve adhesion properties while providing additional resistance to environmental factors such as moisture and heat .

Environmental Impact and Safety Considerations

While DHEP presents numerous benefits across various applications, it is essential to consider its environmental impact and safety profile. Studies indicate that while the compound is rapidly absorbed and metabolized, it may pose genotoxic risks under certain conditions . Regulatory measures are in place to ensure safe handling and usage within industrial contexts.

Mechanism of Action

The mechanism of action of dimethyl (1-hydroxyethyl)phosphonate involves its interaction with biological targets, such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: Dimethyl (1-hydroxyethyl)phosphonate is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological propertiesTrichlorfon, on the other hand, is a well-known insecticide, highlighting the diverse uses of hydroxyphosphonates .

Biological Activity

Dimethyl (1-hydroxyethyl)phosphonate (DHEP) is an organophosphorus compound that has garnered attention due to its various biological activities, including its potential as a pesticide and its implications in toxicology. This article aims to provide a comprehensive overview of the biological activity of DHEP, focusing on its pharmacokinetics, toxicity, and potential therapeutic applications.

DHEP is characterized by the presence of a hydroxyl group attached to a phosphonate structure. Its chemical formula is C5H13O4PC_5H_{13}O_4P, and it is classified under α-hydroxyphosphonates. The compound exhibits properties that make it a candidate for various biological applications, including enzyme inhibition and herbicidal activity .

Pharmacokinetics

DHEP is rapidly absorbed through oral and dermal routes. In animal studies, it was found that the primary metabolic pathway involves demethylation to monomethyl hydrogen phosphite (MMP), followed by further oxidation to carbon dioxide. Studies indicate that DHEP is primarily eliminated through urine and expired air, with minimal evidence of bioaccumulation .

Table 1: Pharmacokinetic Parameters of DHEP

ParameterValue
Oral LD50 (Rats)3283 mg/kg
Dermal LD50 (Rabbits)681 mg/kg
MetabolismDemethylation to MMP
Elimination RouteUrine, Expired Air

Toxicity

The toxicity profile of DHEP has been extensively studied. Acute toxicity tests reveal that DHEP can cause significant clinical signs such as labored respiration, ptosis, and ataxia in rodents at high doses. The acute oral LD50 values range from 2150 to 3283 mg/kg in female and male rats, respectively . Chronic exposure studies have shown increased kidney weights and keratitis in rats, indicating potential long-term effects on health.

Case Study: Dipterex Poisoning

A notable case study involves Dipterex (O,O-dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphonate), which is structurally related to DHEP. Reports of poisoning highlighted symptoms such as respiratory distress and neurological impairments following exposure. This underscores the importance of understanding the biological activity and safety profile of compounds like DHEP in agricultural contexts .

Biological Activity

DHEP exhibits various biological activities beyond its toxicity profile. Research indicates that it can act as an enzyme inhibitor, particularly in herbicidal applications. Its structural similarity to other organophosphates allows it to interact with biological pathways effectively.

Enzyme Inhibition

Studies have shown that DHEP can inhibit specific enzymes involved in metabolic pathways, contributing to its herbicidal properties. This mechanism is crucial for developing new agrochemicals aimed at pest control while minimizing environmental impact .

Antioxidant Properties

Recent investigations suggest that DHEP may possess antioxidant properties due to its ability to scavenge free radicals. This potential activity opens avenues for therapeutic applications in conditions associated with oxidative stress .

Properties

IUPAC Name

1-dimethoxyphosphorylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGNHTVCUWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872272
Record name Dimethyl (1-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10184-66-4
Record name Dimethyl P-(1-hydroxyethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10184-66-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (1-hydroxyethyl)phosphonate
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Record name Dimethyl (1-hydroxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (1-hydroxyethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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